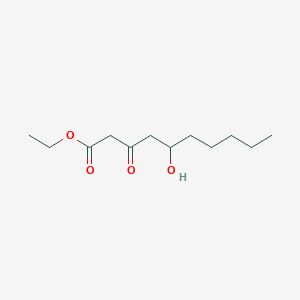

Ethyl 5-hydroxy-3-oxodecanoate

Description

Ethyl 5-hydroxy-3-oxodecanoate is a multifunctional fatty acid ester characterized by a hydroxy group at position 5 and a ketone (oxo) group at position 3 on its decanoate backbone. This compound is synthesized via asymmetric Mukaiyama aldol reactions using Ti(OiPr)₄/(S)-BINOL catalysts, as demonstrated in the stereoselective synthesis of natural products like (R)-Podoblastin-S and (R)-Lachnelluloic Acid . Its structural complexity, featuring both nucleophilic (hydroxy) and electrophilic (oxo) sites, makes it valuable in pharmaceutical synthesis, particularly for generating chiral intermediates .

Properties

CAS No. |

78594-98-6 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

ethyl 5-hydroxy-3-oxodecanoate |

InChI |

InChI=1S/C12H22O4/c1-3-5-6-7-10(13)8-11(14)9-12(15)16-4-2/h10,13H,3-9H2,1-2H3 |

InChI Key |

OXSMTGLTBPCNCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=O)CC(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3-oxodecanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxodecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the oxidation of the corresponding bisenolates with molecular oxygen. This method is noted for its simplicity and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-oxodecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 5-oxo-3-decanoic acid.

Reduction: Formation of ethyl 5-hydroxy-3-decanol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5-hydroxy-3-oxodecanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-oxodecanoate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between Ethyl 5-hydroxy-3-oxodecanoate and related esters:

*Inferred from structural analogs; †Calculated based on functional group addition to decanoate backbone.

Key Observations:

Functional Groups: this compound uniquely combines hydroxy and oxo groups, enabling dual reactivity in synthetic pathways (e.g., aldol condensations) . Ethyl 5-oxodecanoate lacks a hydroxy group, limiting its utility to less complex reactions .

Chain Length: Ethyl 3-hydroxydodecanoate has a longer carbon chain (C14 vs. C12), which increases hydrophobicity and affects solubility .

Stereochemical Relevance: this compound is synthesized using chiral catalysts like (S)-BINOL, ensuring enantioselectivity critical for bioactive molecules . In contrast, Ethyl 5-oxodecanoate and Ethyl 5-hydroxydecanoate are typically produced via non-stereoselective methods .

Stability and Reactivity

- This compound: The presence of both hydroxy and oxo groups increases susceptibility to intramolecular cyclization or oxidation. Stability is maintained under inert atmospheres (e.g., Ar) during synthesis .

- Ethyl 5-Oxodecanoate: The ketone group is less reactive than the hydroxy-oxo combination, making it more stable for storage in food applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.